molecular formula C5H11NO B1403293 N-methyl-1-(oxetan-3-yl)methanamine CAS No. 1408076-16-3

N-methyl-1-(oxetan-3-yl)methanamine

Cat. No. B1403293
CAS RN: 1408076-16-3
M. Wt: 101.15 g/mol
InChI Key: CIDOSSZBMLLCNI-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxetan-3-yl)methanamine is a chemical compound with the molecular formula C5H11NO . It is a derivative of methanamine, featuring a methyl group and an oxetan-3-yl group attached to the nitrogen atom . This compound is a clear, colorless liquid with a strong amine odor .


Synthesis Analysis

The synthesis of N-Methyl-1-(oxetan-3-yl)methanamine has been reported in several studies . For instance, one method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .


Molecular Structure Analysis

The molecular structure of N-Methyl-1-(oxetan-3-yl)methanamine is characterized by a methyl group and an oxetan-3-yl group attached to the nitrogen atom . The empirical formula is C5H11NO, and the molecular weight is 101.15 g/mol.


Physical And Chemical Properties Analysis

N-Methyl-1-(oxetan-3-yl)methanamine is a clear, colorless liquid with a strong amine odor . The molecular weight is 101.15 g/mol.

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

Iron(III) complexes, including derivatives with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, show significant photocytotoxicity under red light. These complexes are ingested in the nucleus of cells like HeLa and HaCaT, interacting with DNA and generating reactive oxygen species, which is crucial for apoptosis. This property is pivotal for cellular imaging and targeted phototherapy in cancer treatment (Basu et al., 2014).

Synthesis of Novel Compounds

Research has shown the synthesis of various methanamine derivatives, like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, through specific reactions such as polyphosphoric acid condensation. These compounds are characterized spectroscopically, providing insights into their structural properties (Shimoga, Shin & Kim, 2018).

Potential in Drug Synthesis

The creation of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrates the potential of methanamine derivatives in synthesizing complex molecular structures. Such compounds could have applications in pharmaceuticals, showcasing the versatility of methanamine derivatives in drug synthesis (Younas, Abdelilah & Anouar, 2014).

Anticonvulsant Activity

A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, showed potential as anticonvulsant agents. These findings are significant as they open up new avenues for the development of novel anticonvulsant drugs (Pandey & Srivastava, 2011).

Catalysis and Hydroxylation of Alkanes

Diiron(III) complexes containing bis(pyridin-2-ylmethyl)amine ligands have been studied as catalysts for selective hydroxylation of alkanes. These complexes are important for understanding the mechanisms in enzymes like methane monooxygenases, which are crucial for environmental and industrial applications (Sankaralingam & Palaniandavar, 2014).

Corrosion Inhibition

Amino acid compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine have been studied as inhibitors for steel corrosion in acidic solutions. Their high selectivity and efficiency in corrosion inhibition are crucial for industries dealing with metal preservation and protection (Yadav, Sarkar & Purkait, 2015).

Cancer Research

The cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines has been compared with cisplatin. This research is vital in the search for new cancer treatments, as these compounds show promise as effective alternatives to existing chemotherapy agents (Ferri et al., 2013).

Safety and Hazards

N-Methyl-1-(oxetan-3-yl)methanamine is considered to be a hazardous material and must be handled and stored with caution to avoid any potential health or environmental risks . It is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested .

properties

IUPAC Name

N-methyl-1-(oxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-2-5-3-7-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDOSSZBMLLCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307590
Record name N-Methyl-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(oxetan-3-yl)methanamine

CAS RN

1408076-16-3
Record name N-Methyl-3-oxetanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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